molecular formula C64H81N17O14 B12286110 Triptorelin (free acid)

Triptorelin (free acid)

Cat. No.: B12286110
M. Wt: 1312.4 g/mol
InChI Key: JSQHWNVOAZRTBZ-UHFFFAOYSA-N
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Description

Triptorelin (B344507) as a Synthetic Gonadotropin-Releasing Hormone (GnRH) Analog in Experimental Systems

In experimental settings, triptorelin serves as a powerful tool to investigate the hypothalamic-pituitary-gonadal (HPG) axis. mdpi.com As a GnRH agonist, its initial interaction with pituitary GnRH receptors triggers a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). drugbank.comnih.gov However, continuous exposure leads to the desensitization of these receptors, resulting in a sustained suppression of gonadotropin release. wikipedia.orgmdpi.com This biphasic action allows researchers to modulate the reproductive endocrine system in a controlled manner.

This characteristic makes triptorelin useful in various research models. For instance, it is employed in studies of hormone-dependent cancers, such as prostate and breast cancer, to investigate the effects of suppressing testosterone (B1683101) and estrogen production. corepeptides.comjournalsmededu.pl In animal models, triptorelin has been used to study the mechanisms of puberty, endometriosis, and fertility. mdpi.comcorepeptides.com For example, research in rats has utilized triptorelin to induce a state of chemical castration to study its effects on testicular atrophy and sperm production. mdpi.com Furthermore, in vitro studies on cancer cell lines like LNCaP and PC3 are used to explore the direct antiproliferative effects of triptorelin. researchgate.net

Significance of Triptorelin as a Research Tool in Endocrine and Reproductive Biology

The ability of triptorelin to reversibly suppress gonadotropin secretion makes it an invaluable research tool in endocrinology and reproductive biology. drugbank.com Its application extends to investigating the fundamental mechanisms of reproductive processes and disorders. webdunia.com Researchers utilize triptorelin to study ovulation, spermatogenesis, and the hormonal regulation of the menstrual cycle. webdunia.com

In the field of endocrinology, triptorelin is instrumental in exploring the broader functions of the hypothalamic-pituitary-gonadal axis and its influence on other hormonal systems. webdunia.comnih.gov It aids in understanding the pathophysiology of endocrine disorders such as polycystic ovary syndrome (PCOS) and hypothalamic amenorrhea (HA). nih.govresearchgate.net Studies have compared the gonadotropin response to triptorelin in healthy individuals and those with PCOS or HA to elucidate the underlying hormonal dysregulation in these conditions. nih.govresearchgate.net Furthermore, its potential to modulate hormone levels has made it a subject of interest in developmental biology research, particularly in understanding the development and maturation of reproductive organs. webdunia.com

Comparative Potency and Enhanced Stability of Triptorelin Relative to Native GnRH in Preclinical Contexts

A key advantage of triptorelin in preclinical research is its superior potency and stability compared to native GnRH. The substitution of the sixth amino acid, glycine (B1666218), with D-tryptophan in the triptorelin molecule makes it more resistant to enzymatic degradation. ilexlife.comtga.gov.au This structural modification results in a prolonged half-life and a stronger binding affinity for GnRH receptors. wikipedia.orgnih.gov

Preclinical studies have consistently demonstrated the enhanced potency of triptorelin. For instance, in vitro studies using rat pituitary cells showed that triptorelin was approximately 100 times more active than native LHRH in stimulating LH release. geneesmiddeleninformatiebank.nl Animal studies have also confirmed its heightened activity, with one study noting that triptorelin had 13-fold higher releasing activity for luteinizing hormone and 21-fold higher releasing activity for follicle-stimulating hormone compared to native GnRH. drugbank.com This increased potency allows for effective modulation of the endocrine system at lower concentrations.

The enhanced stability of triptorelin is also a significant factor in its utility as a research tool. While native GnRH is rapidly degraded, triptorelin exhibits greater resistance to enzymatic breakdown. uq.edu.auresearchgate.net However, its stability can be influenced by the biological environment. For example, a study on the transdermal delivery of triptorelin found that it was metabolized when in contact with skin tissues, with varying degrees of degradation depending on the specific skin layer. nih.gov Research has also focused on developing formulations, such as nanoparticle-loaded microneedles and polymeric implants, to further enhance its stability and provide sustained release in experimental models. tandfonline.comresearchgate.netnih.gov

Interactive Data Tables

Table 1: Comparative Potency of Triptorelin vs. Native GnRH

Parameter Triptorelin Native GnRH Fold Increase Citation
LH Releasing Activity Higher Lower 13-fold drugbank.com
FSH Releasing Activity Higher Lower 21-fold drugbank.com

| In Vitro LH Release Stimulation | More Active | Less Active | 100-fold | geneesmiddeleninformatiebank.nl |

Table 2: Stability of Triptorelin in Different Skin Tissues (after 3 hours)

Skin Tissue Percent Degradation Citation
Heat Separated Epidermis (HSE) 15.0% +/- 6.0% nih.gov
Dermatomed Skin (DS) 64.8% +/- 9.9% nih.gov
Full Thickness Skin (FTS) 100% nih.gov

Properties

IUPAC Name

2-[[1-[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H81N17O14/c1-34(2)23-46(56(88)74-45(13-7-21-68-64(65)66)63(95)81-22-8-14-52(81)62(94)71-31-54(85)86)75-58(90)48(25-36-28-69-42-11-5-3-9-40(36)42)77-57(89)47(24-35-15-17-39(83)18-16-35)76-61(93)51(32-82)80-59(91)49(26-37-29-70-43-12-6-4-10-41(37)43)78-60(92)50(27-38-30-67-33-72-38)79-55(87)44-19-20-53(84)73-44/h3-6,9-12,15-18,28-30,33-34,44-52,69-70,82-83H,7-8,13-14,19-27,31-32H2,1-2H3,(H,67,72)(H,71,94)(H,73,84)(H,74,88)(H,75,90)(H,76,93)(H,77,89)(H,78,92)(H,79,87)(H,80,91)(H,85,86)(H4,65,66,68)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQHWNVOAZRTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H81N17O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Triptorelin Peptide Chemistry and Advanced Synthetic Methodologies

Optimized Approaches for Triptorelin (B344507) Synthesis

The manufacturing of Triptorelin, like other peptide-based active pharmaceutical ingredients (APIs), can be achieved through various synthetic routes, with solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) being the most common. pharmaphorum.commanufacturingchemist.com

Solid-phase peptide synthesis (SPPS) is a widely employed method for the production of Triptorelin. rsc.orgpolypeptide.comgoogle.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. pharmaphorum.commanufacturingchemist.com The use of SPPS, particularly with the 9-fluorenylmethoxycarbonyl (Fmoc)-tert-butyl (tBu) protection strategy, is prevalent in both research and industrial settings for peptide synthesis. tandfonline.com

The general workflow of SPPS involves repeated cycles of deprotection of the N-terminal protecting group of the resin-bound amino acid, followed by the coupling of the next protected amino acid. researchgate.net This process is continued until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. manufacturingchemist.com

Innovations in SPPS aim to enhance efficiency, purity, and sustainability. researchgate.net One notable advancement is the development of novel organocatalysts to accelerate amide and peptide bond formation. For instance, a catalyst has been successfully used in the SPPS of Triptorelin, demonstrating comparable performance to the widely used coupling reagent HBTU in terms of reaction time, crude peptide purity, and yield. nih.gov

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is another viable method for the production of Triptorelin and other GnRH analogues. pharmaphorum.commanufacturingchemist.com In LPPS, amino acids or peptide fragments are coupled in a solution. manufacturingchemist.com This approach offers greater flexibility in sequence and complexity compared to the linear nature of SPPS. pharmaphorum.commanufacturingchemist.com

A key strategy in LPPS is the convergent approach, where smaller peptide fragments are synthesized separately and then combined to form the final, larger peptide. rsc.org This method can be particularly advantageous for the synthesis of multiple GnRH analogues that share common peptide segments, as it allows for improved process efficiency and consistent quality. pharmaphorum.com Hybrid synthesis, which combines both solid- and solution-phase techniques, is also utilized in the commercial manufacturing of peptides. rsc.org

The pharmaceutical industry is increasingly adopting "green chemistry" principles to minimize the environmental impact of manufacturing processes. researchgate.netacs.org In the context of peptide synthesis, this involves reducing the use of hazardous solvents and reagents. acs.orgresearchgate.net The synthesis of Triptorelin has been a subject of research for the application of greener protocols. tandfonline.comresearchgate.netsemanticscholar.org

One area of focus has been the replacement of traditional solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally friendly alternatives. researchgate.net Propylene carbonate and triethyl phosphate (B84403) (TEP) have been investigated as greener polar aprotic solvents for both solution- and solid-phase peptide synthesis. tandfonline.comresearchgate.net TEP, in particular, has shown promise as it dissolves most Fmoc-amino acids and key coupling reagents, has low viscosity, and is biodegradable. tandfonline.com

Additionally, greener Fmoc removal protocols have been developed that avoid the use of piperidine, a hazardous base, and instead utilize sodium hydroxide (B78521) (NaOH) in combination with greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) mixed with methanol (B129727). researchgate.net These environmentally friendly protocols have been successfully applied to the synthesis of Triptorelin. tandfonline.comresearchgate.net

Analytical Characterization of Synthetic Triptorelin and Related Impurities

The characterization of synthetic Triptorelin and the identification of any related impurities are crucial for ensuring the quality and safety of the final drug product. nih.govsynzeal.com Various analytical techniques are employed for this purpose, with liquid chromatography-mass spectrometry (LC-MS) being a cornerstone for purity assessment and impurity identification. nih.govveeprho.com

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of Triptorelin and its impurities. nih.govgoogle.com High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the components of a sample, which are then detected and identified by a mass spectrometer. chromatographyonline.comlu.se

Various LC-MS methods have been developed for the analysis of Triptorelin. These methods often utilize reversed-phase chromatography with columns such as C18 or C8. chromatographyonline.comnih.gov The mobile phase typically consists of an aqueous component with an acid, such as acetic acid or propionic acid, and an organic solvent like methanol or acetonitrile (B52724), often run in a gradient elution mode. chromatographyonline.comgoogle.comnih.gov Mass spectrometric detection is commonly performed using an electrospray ionization (ESI) source in positive ion mode. chromatographyonline.com

The sensitivity of LC-MS methods allows for the detection of trace amounts of Triptorelin, with lower limits of quantification reported to be as low as 0.01 ng/mL in biological matrices. nih.govovid.com The addition of dimethyl sulfoxide (B87167) (DMSO) to the mobile phase has been shown to enhance the detection sensitivity for certain GnRH analogs, including Triptorelin. nih.gov

Table 1: LC-MS Method Parameters for Triptorelin Analysis

Parameter Description Reference
Chromatography Column Welch Ultimate XB-C18 (250 mm × 4 mm, 5 μm) chromatographyonline.com
Mobile Phase A 20 mmol/L aqueous solution of ammonium (B1175870) acetate (B1210297) (pH 6.9) chromatographyonline.com
Mobile Phase B Acetonitrile chromatographyonline.com
Elution Mode Gradient chromatographyonline.com
Flow Rate 0.5 mL/min chromatographyonline.com
Detection Wavelength (UV) 210 nm chromatographyonline.com
Mass Spectrometer Ion Source Electrospray Ionization (ESI) in positive ion mode chromatographyonline.com

The synthesis of Triptorelin can result in the formation of various by-products and impurities. nih.gov Additionally, Triptorelin can degrade under certain conditions, leading to the formation of degradants. acs.org The identification and structural elucidation of these impurities and degradants are essential for quality control. nih.govveeprho.com

LC-MS, particularly high-resolution mass spectrometry (HRMS) such as quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometry, is a key tool for identifying and characterizing these related substances. chromatographyonline.comresearchgate.net Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the ions of interest. plos.org

Common impurities can include acylated forms of Triptorelin, which can arise from the reaction of the peptide with residual polyester (B1180765) oligomers from sustained-release formulations. chromatographyonline.com One study identified 14 types of acylated impurities in Triptorelin acetate microspheres using HPLC-QTOF-MS. chromatographyonline.com Another process-related impurity, Triptorelin Related Compound C, has been identified and requires control during API production. veeprho.com

Forced degradation studies are performed under stress conditions (e.g., acid, base, oxidative, thermal) to understand the degradation pathways of Triptorelin and to help in the structural elucidation of its degradation products. researchgate.net In aqueous solutions, the degradation of Triptorelin can involve deamidation in acidic conditions and hydrolysis of the peptide backbone at the N-terminal side of the serine residue in the pH range of 5-6. acs.org At pH greater than 7, epimerization of the serine residue is a major degradation pathway. acs.org A metabolite, Triptorelin (5-10), has also been identified in human urine. nih.govresearchgate.netresearchgate.net

Table 2: Identified Triptorelin-Related Impurities and Degradants

Impurity/Degradant Description Analytical Technique Reference
Acylated Impurities Forms of Triptorelin with acyl group modifications HPLC-QTOF-MS chromatographyonline.com
Triptorelin Related Compound C A process-related impurity HPLC-UV, LC-MS, NMR veeprho.com
Deamidated Triptorelin Degradation product formed in acidic solution LC/MS, FAB-MS(-MS) acs.org
Hydrolysis Products Resulting from cleavage of the peptide backbone LC/MS, FAB-MS(-MS) acs.org
Serine Epimers Degradation product formed at pH > 7 LC/MS, Chiral Amino Acid Analysis acs.org
Triptorelin (5-10) In vivo metabolite LC/MS-IT-TOF, LC-Orbitrap nih.govresearchgate.netresearchgate.net

Chromatographic Separation Techniques for Triptorelin Mixtures

The purification of triptorelin from complex mixtures following synthesis is a critical step to achieve the high purity required for its applications. Various chromatographic techniques are employed, often in combination, to separate the target peptide from impurities and truncated sequences. High-performance liquid chromatography (HPLC) is the cornerstone of triptorelin purification, with reversed-phase HPLC (RP-HPLC) being the most prominently used method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. In the context of triptorelin purification, a non-polar stationary phase, typically octadecylsilane (B103800) (C18) chemically bonded silica (B1680970), is used in conjunction with a polar mobile phase. google.compatsnap.com The separation is achieved by a gradient elution, where the concentration of an organic solvent in the mobile phase is gradually increased to elute compounds of increasing hydrophobicity.

A common approach involves dissolving the crude triptorelin peptide in an aqueous solution, which may contain organic solvents like acetonitrile or dimethyl sulfoxide (DMSO) to ensure complete dissolution. patsnap.com The mobile phase typically consists of two components: Phase A, an aqueous buffer such as a phosphate or sulfate (B86663) salt solution, and Phase B, an organic modifier like acetonitrile. patsnap.com By carefully controlling the gradient, impurities can be effectively separated from the triptorelin peak. For instance, a linear gradient of 20%-40% acetonitrile over 60 minutes has been utilized for purification. patsnap.com The final purity of triptorelin acetate after such a process can exceed 99.7%. patsnap.com

Another method employs a mobile phase of aqueous acetic acid and isopropyl alcohol, with elution performed on a C18 sorbent column. google.com The process can yield purified triptorelin fractions of over 98% purity. google.com

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge. This technique is particularly useful for purifying peptides like triptorelin, which contains ionizable amino acid residues. One patented method describes loading a triptorelin solution onto an ion-exchange column to convert triptorelin into a salt form, which is then further purified. google.com Another detailed process uses a column with sulfoethyl groups on a cross-linked polyacrylate base (SPS-Bio SP Sulphopropyl) and employs gradient elution for separation. google.com

Multimodal Chromatography

Often, a single chromatographic step is insufficient to achieve the desired purity. Therefore, multimodal purification strategies are common. A comprehensive purification process might involve:

Initial filtration of the dissolved crude peptide through ultrafiltration. google.com

Low-pressure liquid chromatography on a polystyrene-divinylbenzene column. google.com

Ion-exchange chromatography as an intermediate step. google.com

A final polishing step using high-efficiency RP-HPLC on a silica gel-based C18 sorbent. google.com

This multi-step approach ensures the removal of a wide range of impurities, leading to a highly purified final product.

Analytical Chromatography

For the quantitative analysis of triptorelin, particularly in biological matrices like plasma, highly sensitive methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. nih.govovid.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. A method developed for determining triptorelin levels in beagle dog plasma used solid-phase extraction (SPE) for sample preparation, followed by separation on a C18 column and detection using a Qtrap5500 mass spectrometer. nih.govovid.com The method demonstrated high sensitivity, with a lower limit of quantification (LLOQ) of 0.01 ng/ml. nih.govovid.com

The table below summarizes various chromatographic conditions reported for the purification and analysis of triptorelin.

Chromatography Type Stationary Phase Mobile Phase System Detection Achieved Purity/Sensitivity Reference
RP-HPLCOctadecylsilane bonded silica gelA: Phosphate buffer (pH 3.0); B: AcetonitrileUV (230nm)>99.7% patsnap.com
RP-HPLCKromasil C18 (10 μm)Aqueous solution of isopropyl alcohol (3-15%) and acetic acid (0.25%)Not Specified>98% google.com
Ion-ExchangeSulphopropyl (SPS-Bio SP)Gradient elutionNot SpecifiedIntermediate purification step google.com
LC-MS/MSVenusil MP-C18 (3 μm)Gradient elution with methanol:water:formic acidMS/MS (m/z 656.5→249.1)LLOQ: 0.01 ng/ml nih.govovid.com
RP-HPLCInverted polymer fillerA: Phosphoric acid triethylamine; B: MethanolNot Specified>99.9% (final product) google.com

Molecular Structure and Structure Activity Relationship Sar of Triptorelin

Core Decapeptide Structure and Critical Amino Acid Residues for Biological Function

Triptorelin (B344507) is an oligopeptide composed of a sequence of ten amino acids: pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, D-tryptophyl, leucyl, arginyl, prolyl, and glycinamide (B1583983) residues joined in sequence. nih.gov Its structure is pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2. drugbank.com This sequence is a modification of the native GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2). nih.gov

The defining structural feature of Triptorelin is the substitution of the glycine (B1666218) (Gly) residue at position 6 of the native GnRH sequence with a D-tryptophan (D-Trp) residue. nih.govnih.gov This single modification is central to Triptorelin's enhanced biological activity and stability.

Increased Potency: The substitution of Gly6 with a D-amino acid significantly increases the molecule's potency. nih.gov Animal studies have shown that Triptorelin has 13-fold higher releasing activity for luteinizing hormone (LH) and 21-fold higher releasing activity for follicle-stimulating hormone (FSH) compared to native GnRH. nih.govdrugbank.com This "super-agonist" activity is attributed to a higher binding affinity for the GnRH receptor. nih.govnih.gov

Enhanced Stability: The D-amino acid at position 6 confers resistance to degradation by peptidases. mdpi.comnih.gov Native GnRH is rapidly broken down in the body, but the D-Trp6 modification makes Triptorelin less susceptible to enzymatic cleavage, thereby prolonging its biological half-life and duration of action. mdpi.com

This strategic substitution is a cornerstone of the design of many potent GnRH agonists, including leuprolide and buserelin, which also feature D-amino acid substitutions at this position. mdpi.comnih.gov

The biological activity of peptides like Triptorelin is intrinsically linked to their three-dimensional shape or conformation. ijpsr.com Conformational analysis reveals the spatial arrangement of atoms and the flexibility of the molecule, which are critical for its interaction with the GnRH receptor.

The native GnRH peptide has significant conformational flexibility. However, it predominantly adopts a β-II' turn structure involving residues Tyr5-Gly6-Leu7-Arg8. mdpi.com The substitution of the achiral glycine at position 6 with the sterically larger D-tryptophan residue enhances and stabilizes this β-II' turn conformation. mdpi.com This pre-organization of the peptide into a conformation that is favorable for receptor binding is a key reason for the increased binding affinity and potency of Triptorelin. mdpi.com The stabilized turn brings the ends of the peptide closer, facilitating the necessary interactions with the receptor binding pocket. mdpi.com

Rational Design and Development of Triptorelin Analogs

The rational design of Triptorelin analogs aims to create new molecules with modified pharmacological properties, such as improved receptor affinity, altered agonist activity, or enhanced cellular uptake. nih.govgeneonline.com This involves making specific, targeted chemical modifications to the parent Triptorelin structure.

While the D-Trp6 substitution is fundamental, further modifications have been explored to fine-tune the interaction with the GnRH receptor. Research has shown that substitutions at other positions can modulate binding affinity and potency. For instance, modifying the residues flanking position 6, such as at position 5 (His5) and positions 7 and 8 (Trp7, Tyr8), can be tolerated, resulting in analogs that retain high binding affinities, although they have not been found to be more potent than Triptorelin itself. nih.gov

Another strategy involves chemical modifications of the existing amino acid residues. Studies on methylated Triptorelin variants have demonstrated differential effects on receptor binding and activation. nih.govresearchgate.net For example, 5-Methyl-DL-Trp6-Triptorelin was found to be equipotent to Triptorelin, whereas other methylated versions showed reduced binding affinity and potency. nih.govresearchgate.net

Table 1: Receptor Binding and Activation Properties of Methylated Triptorelin Derivatives
PeptideReceptor Binding Affinity (Ki, nM)Receptor Activation (EC50, nM)
D-Trp6 GnRH (Triptorelin)0.4 ± 0.060.17 ± 0.05
4-Me-DL-Trp6 GnRH4.5 ± 0.60.8 ± 0.20
5-Me-DL-Trp6 GnRH0.5 ± 0.060.1 ± 0.01
6-Me-DL-Trp6 GnRH64.4 ± 4.010.1 ± 0.10

Data sourced from research on HEK293 cells expressing the rat GnRH receptor. researchgate.net

To overcome some limitations of peptide-based drugs, such as poor oral bioavailability and susceptibility to degradation, researchers employ peptidomimetic strategies. nih.govresearchgate.net This involves designing molecules that mimic the structure and function of peptides but are built from non-peptide backbones or contain unnatural modifications.

A specific example applied to Triptorelin is the use of bioisosteric modifications, where a functional group is replaced by another with similar physical or chemical properties. The tetrazole ring is a well-known bioisostere for the carboxylic acid group. researchgate.net Novel analogs of Triptorelin have been synthesized where a tetrazole moiety is incorporated at either the C-terminus or the N-terminus of the peptide. researchgate.net Docking studies suggested that these derivatives maintain similar interactions with the GnRH receptor as Triptorelin, but with a potentially higher score. In vivo studies of an analog with a tetrazole moiety at the C-terminus showed sustained effects on testosterone (B1683101) levels. researchgate.net

One approach has been to increase the lipophilicity of Triptorelin to improve its ability to cross cell membranes. scirp.org This has been achieved by conjugating Triptorelin with tris(4-methoxyphenyl) methanol (B129727) derivatives via long-chain hydrophobic linkers, such as dodecanedioic acid. scirp.org This strategy is designed to increase cellular uptake and potentially overcome drug efflux mechanisms that can lead to resistance. scirp.org

Another strategy involves conjugating Triptorelin to nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs), to create targeted drug delivery systems. nih.gov In these systems, Triptorelin acts as a targeting molecule, guiding the nanoparticle to cells that express GnRH receptors. This approach leverages receptor-mediated endocytosis to facilitate the internalization of the entire conjugate into the target cell, which can be useful for diagnostic imaging or targeted therapy. nih.gov

Advanced Mechanistic Investigations of Triptorelin Action at the Molecular and Cellular Level

Gonadotropin-Releasing Hormone Receptor (GnRH-R) Interaction Dynamics

The interaction between Triptorelin (B344507) and the GnRH-R is a critical determinant of its therapeutic efficacy. This interaction is characterized by high affinity and specificity, leading to a cascade of events that ultimately regulate gonadotropin release.

Triptorelin exhibits a significantly higher binding affinity for the GnRH receptor compared to the endogenous GnRH. This enhanced affinity is a key factor in its potency as a GnRH agonist. Studies have quantified the binding affinity of Triptorelin to the rat GnRH receptor as being in the sub-nanomolar range, with some estimates around 2 nM. researchgate.net The binding affinity can, however, vary depending on the experimental conditions and assay methodology employed. researchgate.net For instance, factors such as the presence of GTP and the state of receptor sulfhydryl moieties can influence the estimation of ligand binding affinity. researchgate.net

Radioligand binding and inositol phosphate (B84403) production assays have demonstrated that Triptorelin is approximately 131 times more potent than natural GnRH. oup.com This heightened potency is attributed to its modified structure, which confers greater resistance to enzymatic degradation. researchgate.net

Table 1: Comparative Binding Affinity of GnRH Analogues

CompoundBinding Affinity (Ki)Reference
TriptorelinSub-nanomolar to ~2 nM researchgate.net
GnRH (natural)13 nM wikipedia.org
Nafarelin0.06 nM wikipedia.org

Triptorelin functions as a potent GnRH-R agonist. nih.gov Its mechanism of action is biphasic. nih.gov Initially, the binding of Triptorelin to the GnRH-R stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in testosterone (B1683101) and estrogen levels. oup.comnih.govqiagen.com This initial stimulatory phase is often referred to as the "flare effect". oup.com

However, continuous and prolonged administration of Triptorelin leads to a state of receptor desensitization and downregulation. oup.comnih.govnih.gov This process involves the uncoupling of the receptor from its signaling pathways and a reduction in the number of GnRH receptors on the cell surface. wustl.edu The sustained presence of the agonist leads to a profound suppression of LH and FSH secretion, ultimately resulting in a decrease in the production of gonadal steroids like testosterone and estrogen. oup.comnih.gov This "chemical castration" is the therapeutic goal in the treatment of hormone-dependent conditions.

The kinetic parameters of the Triptorelin-GnRH-R interaction have been investigated using advanced techniques such as radioligand binding assays with [125I]-Triptorelin and homogeneous time-resolved Förster resonance energy transfer (FRET) methods. wikipedia.org These studies provide a deeper understanding of the dynamics of ligand binding and dissociation, which are crucial for determining the duration of drug action.

A kinetic analysis using [125I]-Triptorelin on membranes from CHO cells stably expressing the human GnRH receptor determined the association rate constant (k_on) to be 0.4 ± 0.1 nM⁻¹·min⁻¹ and the dissociation rate constant (k_off) to be 0.05 ± 0.0004 min⁻¹. wikipedia.org From these values, the equilibrium dissociation constant (kinetic K_D) was calculated to be 0.2 nM. wikipedia.org The residence time, which is the reciprocal of the dissociation rate constant (1/k_off), is a critical parameter for drug efficacy. For Triptorelin, the residence time has been determined to be approximately 20 minutes. wikipedia.org

Table 2: Kinetic Parameters of [125I]-Triptorelin Binding to hGnRH-R

ParameterValueReference
Association Rate (k_on)0.4 ± 0.1 nM⁻¹·min⁻¹ wikipedia.org
Dissociation Rate (k_off)0.05 ± 0.0004 min⁻¹ wikipedia.org
Equilibrium Dissociation Constant (Kinetic K_D)0.2 nM wikipedia.org
Residence Time (1/k_off)~20 minutes wikipedia.org

These kinetic studies have revealed that while many GnRH peptide agonists have similar high affinities, their binding kinetics, particularly their residence times, can vary significantly. wikipedia.org For instance, the residence times for different GnRH agonists can range from 5.6 minutes for goserelin to 125 minutes for deslorelin. wikipedia.org

The human GnRH-R is a member of the rhodopsin-like G protein-coupled receptor (GPCR) family, characterized by seven transmembrane domains. A unique and critical structural feature of the mammalian type I GnRH receptor is the absence of a cytoplasmic carboxy-terminal tail. In many other GPCRs, this tail contains phosphorylation sites that are crucial for arrestin-dependent desensitization and rapid internalization.

The lack of this C-terminal tail in the GnRH-R is thought to be the reason for its slow internalization and lack of rapid desensitization. This structural peculiarity allows for a sustained signaling response upon initial agonist binding, which is then followed by a slower process of desensitization and downregulation through mechanisms that are less dependent on the classical arrestin pathway.

Post-Receptor Signaling Pathways and Intracellular Cascade Modulation

Upon Triptorelin binding, the GnRH-R undergoes a conformational change that activates intracellular signaling pathways. These pathways are complex and can vary depending on the cellular context.

Activation of the GnRH receptor by agonists like Triptorelin initiates a complex network of intracellular signaling events. While the primary signaling cascade involves the activation of Gq/11 proteins and subsequent stimulation of phospholipase C, evidence suggests that GnRH-R activation also modulates the activity of protein tyrosine phosphatases (PTPs). researchgate.netwikipedia.org

Studies have indicated that upon activation, the GnRH receptor can stimulate tyrosine phosphatase activity. oup.com This activation is part of a broader signaling cascade that can also involve the activation of tyrosine kinases. researchgate.netwikipedia.org The balance between tyrosine kinase and tyrosine phosphatase activity is crucial for regulating the phosphorylation state of various downstream signaling molecules, thereby influencing cellular responses.

In some experimental models, inhibiting tyrosine phosphatases with agents like pervanadate has been shown to synergistically increase GnRH-induced phosphorylation of downstream targets such as ERK1/2. wikipedia.org This suggests that a pathway linking GnRH receptor activation to the inhibition of tyrosine phosphatase activity or the activation of tyrosine kinase activity is present in certain cell types. wikipedia.org Conversely, other research has pointed to the involvement of protein phosphatases PP1 and PP2A in positively regulating GnRH-stimulated LH release, with their inhibition leading to a decrease in hormone secretion. The precise mechanisms and the specific tyrosine phosphatases that are directly activated by Triptorelin-induced GnRH-R signaling are areas of ongoing investigation.

Mechanisms of Gonadotropin Secretion Regulation (LH and FSH) at the Pituitary Level

Triptorelin, a synthetic analogue of GnRH, exerts a biphasic effect on the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gonadotrophs. nih.govpatsnap.comnih.gov This dual action is a cornerstone of its mechanism and is dictated by the pattern of GnRH receptor (GnRH-R) stimulation.

Initially, Triptorelin acts as a potent agonist at the GnRH-R, mimicking the natural pulsatile release of GnRH. nih.govpatsnap.com This leads to a transient surge in the synthesis and secretion of both LH and FSH, often referred to as the "flare effect". patsnap.com Studies in healthy women have quantified this initial response, showing that serum LH levels can reach a mean maximum of 49.0 IU/L approximately 4 hours after Triptorelin administration, while FSH peaks at a mean of 20.3 IU/L around 5 hours post-administration. nih.gov This initial stimulatory phase is a direct consequence of the activation of intracellular signaling cascades coupled to the GnRH-R.

The GnRH-R is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 subunit. Upon Triptorelin binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for the acute synthesis and release of gonadotropins.

However, the continuous and non-pulsatile stimulation of the GnRH-R by Triptorelin leads to a profound state of desensitization and downregulation of the receptors. nih.govfrontiersin.orgnih.gov This process begins within 24 hours of administration and results in a dramatic reduction in LH and FSH secretion, effectively inducing a state of hypogonadotropic hypogonadism. nih.gov Mechanistically, prolonged receptor occupancy leads to uncoupling of the receptor from its G-protein, followed by receptor internalization and a decrease in the total number of receptors on the cell surface. This renders the gonadotroph cells refractory to further GnRH stimulation.

Research in animal models has demonstrated that continuous treatment with a GnRH agonist suppresses the mRNA expression of the LH β-subunit, and to a lesser extent, the FSH β-subunit. publish.csiro.au Interestingly, the synthesis of LH and FSH is suppressed to a greater degree than their respective β-subunit mRNAs, suggesting that post-transcriptional mechanisms are also involved in the regulation of gonadotropin biosynthesis following prolonged Triptorelin exposure. publish.csiro.au

Table 1: Biphasic Effect of Triptorelin on Gonadotropin Secretion in Healthy Women
HormonePeak Concentration (Mean)Time to Peak (Approximate)Long-term Effect with Continuous Administration
Luteinizing Hormone (LH)49.0 IU/L4 hoursSuppression
Follicle-Stimulating Hormone (FSH)20.3 IU/L5 hoursSuppression

Investigation of GnRH Receptor Expression and Direct Cellular Effects Beyond the Pituitary

While the primary therapeutic effects of Triptorelin are mediated through the pituitary, there is a growing body of evidence for the expression of functional GnRH receptors in various extrapituitary tissues, where Triptorelin can exert direct cellular effects.

Characterization of GnRH-R in Extrapituitary Tissues (e.g., Ovarian, Testicular, Breast, Prostatic Gland Cells) in Preclinical Models

Preclinical studies have identified the presence of GnRH-R in a range of tissues, including the ovaries, testes, breast, and prostate gland. In human ovarian cancer cell lines, both GnRH and its receptor have been shown to be expressed, suggesting an autocrine or paracrine regulatory system. researchgate.net Similarly, GnRH-R has been found in the majority of human endometrial, ovarian, and breast cancers. nih.govoup.com In prostate cancer, both androgen-responsive (LNCaP) and androgen-unresponsive (PC3) cell lines have been shown to express binding sites for Triptorelin. nih.gov

In Vitro Studies on Triptorelin's Influence on Cellular Proliferation and Apoptosis in Hormone-Sensitive and -Insensitive Cell Lines (e.g., LNCaP, PC3, OVCAR-3)

The direct effects of Triptorelin on cancer cell lines are complex and appear to be cell-type specific.

LNCaP (Androgen-Sensitive Prostate Cancer): In vitro studies on LNCaP cells have shown a dose-dependent dual action of Triptorelin on cell proliferation. A high dose (10⁻⁴ M) resulted in a significant inhibitory effect on proliferation, ranging from 25% to 65% compared to controls, depending on culture conditions. nih.gov Conversely, a lower dose (10⁻⁷ M) demonstrated a proliferative effect of 42% in a serum-supplemented medium. nih.gov

PC3 (Androgen-Insensitive Prostate Cancer): In contrast to LNCaP cells, the growth of PC3 cells was completely unaffected by Triptorelin in the same study. nih.gov This suggests that the direct antiproliferative effect of Triptorelin in prostate cancer may be dependent on the androgen sensitivity of the cells.

OVCAR-3 (Ovarian Cancer): In ovarian cancer cell lines, Triptorelin has been shown to inhibit cell proliferation by interfering with estradiol-induced expression of the c-fos protooncogene. oup.com Other studies have indicated that GnRH-II has more potent antiproliferative effects on some ovarian cancer cells compared to Triptorelin. aacrjournals.org

The induction of apoptosis is another mechanism through which Triptorelin may exert its direct anticancer effects. In some cancer cell lines, Triptorelin treatment has been associated with an increase in markers of apoptosis, such as cleaved poly (ADP-ribose) polymerase (PARP). nih.gov

Table 2: In Vitro Effects of Triptorelin on Cancer Cell Lines
Cell LineCancer TypeEffect on ProliferationEffect on Apoptosis
LNCaPAndrogen-Sensitive Prostate CancerDose-dependent (High dose: Inhibition; Low dose: Stimulation)Not consistently reported
PC3Androgen-Insensitive Prostate CancerNo effectNot consistently reported
OVCAR-3Ovarian CancerInhibition (interferes with estradiol-induced proliferation)Variable reports

Analysis of Differential Cellular Responses to Triptorelin Based on GnRH-R Affinity and Expression Levels

The variability in cellular responses to Triptorelin across different cell lines may be explained, in part, by differences in GnRH-R affinity and expression levels.

Studies have shown a correlation between the level of GnRH-R expression and the extent of growth inhibition. aacrjournals.org Cell lines with higher levels of GnRH-R expression tend to exhibit a more pronounced antiproliferative response to GnRH agonists. aacrjournals.org

Furthermore, the affinity of the receptor for Triptorelin can influence the biological outcome. Research on LNCaP and PC3 cells revealed the expression of both moderately high-affinity (Kd = 2.6 x 10⁻⁸ M) and low-affinity (Kd = 7.7 x 10⁻⁶ M) binding sites in LNCaP cells, whereas PC3 cells only expressed low-affinity binding sites (Kd = 2.7 x 10⁻⁶ M). nih.gov This difference in receptor affinity profiles may contribute to the differential sensitivity of these two cell lines to Triptorelin. nih.gov The proliferative effect observed at low Triptorelin concentrations in LNCaP cells could potentially be mediated by the high-affinity receptors, while the inhibitory effect at high concentrations may involve the low-affinity sites or other mechanisms.

Preclinical Research Paradigms and Non Gonadotropic Applications of Triptorelin

Triptorelin (B344507) in Neuroendocrine System Research (excluding direct clinical applications)

Triptorelin's mechanism of action involves a biphasic response at the GnRH receptors in the anterior pituitary. Initial binding mimics the natural pulsatile stimulation of GnRH, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, sustained exposure to Triptorelin leads to the desensitization and downregulation of these receptors, resulting in a subsequent suppression of gonadotropin release. This dual-phase action provides a valuable experimental model for investigating receptor sensitivity, hormonal feedback loops, and endocrine adaptation processes.

The scientific investigation into Triptorelin extends beyond its role in reproductive biology due to the widespread distribution of GnRH receptors. These receptors are not limited to the hypothalamus and pituitary gland; they have also been identified in other regions of the brain, such as the hippocampus, amygdala, and cerebral cortex. This distribution suggests that GnRH analogues like Triptorelin may have the potential to influence cognitive and emotional processes.

Experimental models have been used to explore the peptide's capacity to modulate neuroplasticity and synaptic transmission. It has been theorized that Triptorelin may interact with key neurotransmitter systems, including dopamine and serotonin, which could, in turn, affect behavioral patterns, learning, and memory. Furthermore, some research has investigated the possibility that Triptorelin might indirectly modulate growth hormone (GH) secretion. While GH is primarily regulated by growth hormone-releasing hormone (GHRH) and somatostatin, it is hypothesized that GnRH analogues could influence GH dynamics through their impact on sex steroids and hypothalamic signaling.

Triptorelin's primary experimental application lies in its ability to precisely manipulate the secretion of the pituitary-regulated hormones LH and FSH. This controlled modulation is central to studies of the HPG axis. The initial agonistic action causes a surge in LH and FSH, while continuous administration leads to profound suppression, effectively creating a state of hormonal downregulation. This allows researchers to study the physiological consequences of gonadotropin suppression in various experimental models.

Beyond the HPG axis, research has explored Triptorelin's potential influence on metabolic regulation. Some studies in experimental models suggest that the peptide might have an impact on lipid metabolism and glucose utilization. These investigations provide a speculative framework for examining the intricate links between the reproductive endocrine system and the body's broader metabolic homeostasis.

Immunomodulatory Research Involving Triptorelin in Animal Models

Research in animal models has indicated that Triptorelin may have immunomodulatory effects. A study involving mice investigated the effects of active immunity against Triptorelin. The findings showed that Triptorelin immunity could block the development of the uterine endometrium and uterine wall, thereby inhibiting uterine growth. This study also observed that Triptorelin immunity led to an increase in the protein levels of the luteinizing hormone receptor (LHR). Such research highlights the complex interplay between the neuroendocrine system and immune responses, suggesting that modulating GnRH pathways could have downstream effects on immune-related physiological processes.

The thymus gland, a central organ of the immune system, is known to be influenced by sex steroids. Given that LHRH agonists like Triptorelin profoundly alter sex hormone levels, their potential to modulate thymic function has been a subject of investigation. Specific LHRH-binding sites have been identified within the rat thymus gland, indicating that LHRH and its analogues can directly modulate thymus function.

One study demonstrated that an LHRH agonist could restore the age-associated decline in thymus weight and the proliferative capacity of thymocytes, the T cells that mature in the thymus. The thymus is critical for establishing a microenvironment that supports the development and selection of T cells, which are essential for adaptive immunity. The ability of LHRH agonists to influence the thymus suggests a potential mechanism through which the neuroendocrine system can directly regulate cellular immunity.

Biochemical Stability and Degradation Pathways in Biological Matrices (Non-clinical)

The biochemical stability of Triptorelin is a key feature that enhances its utility in experimental protocols. Triptorelin's structure differs from the endogenous GnRH peptide by a single amino acid substitution at position 6, where D-tryptophan replaces glycine (B1666218). This modification is designed to increase the peptide's resistance to enzymatic breakdown and enhance its binding affinity to the GnRH receptor. This increased stability is theorized to contribute to its prolonged activity and sustained effects observed in research models.

The enzymatic stability of Triptorelin has been evaluated in non-clinical in vitro studies using biological matrices. One such study assessed the degradation of Triptorelin when placed in contact with different layers of swine skin—a model for biological tissue interaction. The peptide's stability was monitored over time using high-pressure liquid chromatography (HPLC).

The results indicated that Triptorelin was metabolized when in contact with skin tissues, but the extent of degradation varied significantly depending on the specific tissue layer. After a 3-hour exposure, degradation was lowest in the heat-separated epidermis and highest in full-thickness skin, where 100% of the peptide was metabolized. After 24 hours, degradation progressed further in the epidermal and dermal samples. Chromatographic analysis revealed the presence of a degradation product, which was hypothesized to be the free acid form of the molecule.

Degradation of Triptorelin in Skin Tissues
Biological MatrixDegradation after 3 hours (%)Degradation after 24 hours (%)
Heat Separated Epidermis (HSE)15.0 ± 6.051.3 ± 6.0
Dermatomed Skin (DS)64.8 ± 9.987.8 ± 4.4
Full Thickness Skin (FTS)100Not Applicable

Characterization of Triptorelin Metabolites and Their Biological Activity in Experimental Systems (e.g., Triptorelin (5-10) metabolite)

The in vivo metabolism of triptorelin has been a subject of investigation, leading to the identification of specific metabolites. A significant finding in preclinical and clinical research is the characterization of the triptorelin (5-10) metabolite. This metabolite has been identified in both urine and serum samples following the administration of triptorelin. researchgate.netnih.gov

The structure of this metabolite was proposed based on bottom-up mass spectrometry analysis and has been verified with synthetically created triptorelin (5-10). researchgate.netnih.govnih.gov Advanced analytical techniques, such as liquid chromatography combined with ion trap/time-of-flight mass spectrometry (LC/MS-IT-TOF) and liquid chromatography-Orbitrap mass spectrometry, have been instrumental in its detection and confirmation. researchgate.netnih.gov

Research indicates that the triptorelin (5-10) metabolite can be detected in urine for up to one month after administration, which is a longer detection window than the parent compound. nih.govnih.gov This extended presence has led to suggestions that triptorelin (5-10) could serve as a potential marker for monitoring the use of triptorelin. nih.gov While the existence and detection methods of the triptorelin (5-10) metabolite are established, comprehensive studies on its specific biological activity in experimental systems are not extensively detailed in the current body of research. The primary focus has been on its identification and utility as a biomarker.

Table 1: Characterization of Triptorelin (5-10) Metabolite

Attribute Description Source(s)
Metabolite Identified Triptorelin (5-10) researchgate.netnih.govnih.gov
Biological Matrices Urine and Serum researchgate.netnih.gov
Analytical Methods LC/MS-IT-TOF, LC-Orbitrap researchgate.netnih.govnih.gov
Detection Period Up to 1 month in urine post-administration nih.govnih.gov
Potential Application Biomarker for triptorelin administration nih.gov
Biological Activity Not extensively characterized N/A

Investigation of Triptorelin Biotransformation in Specific Tissues (e.g., Skin)

The biotransformation of peptides like triptorelin can occur in various tissues due to the presence of peptidases. nih.gov While organs such as the kidneys and liver are recognized as primary sites for drug metabolism and clearance, other tissues, including the skin, possess metabolic capabilities. nih.govnih.govresearchgate.net The skin is known to express a range of drug-metabolizing enzymes, including cytochromes P450, glutathione-S-transferases, N-acetyltransferases, and sulfotransferases. nih.govresearchgate.net

These enzymes are capable of biotransformation and detoxification of various xenobiotics applied topically. oaepublish.com However, specific preclinical research focusing on the biotransformation of triptorelin (free acid) within the skin is not extensively documented. The metabolism of triptorelin is generally understood to proceed via degradation by peptidases into inactive fragments. fda.gov While it is plausible that skin peptidases could contribute to the local metabolism of triptorelin if administered topically or transdermally, dedicated studies characterizing this process are limited. The broader understanding is that triptorelin metabolism is not confined to a single organ but is a more generalized process in various tissues where peptidases are present. nih.govnih.gov

In Vitro and Animal Model Investigations of Triptorelin-Drug Interactions

Assessment of Triptorelin's Interaction with Pituitary Secretion Modulators

Triptorelin, as a synthetic agonist analog of gonadotropin-releasing hormone (GnRH), fundamentally interacts with the pituitary gland to modulate hormone secretion. drugbank.comeuromaidanpress.comcherwell.org Its mechanism of action involves a biphasic response at the pituitary GnRH receptors. cherwell.orgpatsnap.com

Initially, triptorelin stimulates the receptors, causing a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). drugbank.compatsnap.comnih.gov This initial "flare-up" effect is a key aspect of its interaction. patsnap.com However, continuous or sustained administration leads to the downregulation and desensitization of pituitary GnRH receptors. patsnap.comnih.gov This subsequent phase results in a profound and sustained suppression of LH and FSH secretion, effectively inducing a state of medical castration. drugbank.comresearchgate.net

In vitro studies and animal models have been pivotal in elucidating these interactions. For instance, research on cultured human granulosa luteinized cells has explored the direct effects of triptorelin on steroidogenesis, noting that high concentrations may have minor effects on progesterone and estradiol secretion. iiarjournals.org

Furthermore, interactions with other pituitary secretion modulators have been considered. It is advised that hyperprolactinemic drugs should not be used concurrently with triptorelin, as hyperprolactinemia is known to reduce the number of pituitary GnRH receptors, potentially altering the efficacy of triptorelin. fda.gov

Table 2: Summary of Triptorelin's Interaction with Pituitary Secretion

Interaction Phase Mechanism Effect on Pituitary Secretion Source(s)
Initial (Transient) Agonist binding to GnRH receptors Surge in LH and FSH release ("flare-up") drugbank.compatsnap.comnih.gov
Sustained (Long-term) Receptor desensitization and downregulation Suppression of LH and FSH release cherwell.orgpatsnap.comnih.gov
Drug Interaction Concomitant use with hyperprolactinemic drugs Reduced number of pituitary GnRH receptors, potential for altered triptorelin efficacy fda.gov

Evaluation of Triptorelin's Influence on Hepatic Enzyme Systems (e.g., Cytochrome P450)

The potential for drug-drug interactions involving hepatic enzyme systems is a critical aspect of preclinical evaluation. For triptorelin, in vitro studies have indicated that such interactions are unlikely. fda.gov Triptorelin is a decapeptide and its metabolism is not primarily dependent on the hepatic cytochrome P450 (CYP450) enzyme system. nih.govdrugbank.com

Research suggests that triptorelin is degraded by peptidases into inactive fragments in various tissues, rather than being metabolized by CYP450 isozymes in the liver. fda.govnih.gov This metabolic pathway minimizes the likelihood of triptorelin acting as either an inhibitor or an inducer of the CYP450 system. Consequently, clinically significant pharmacokinetic interactions with other drugs that are substrates, inhibitors, or inducers of CYP450 enzymes are not anticipated. drugbank.com

Q & A

Q. How should researchers optimize storage conditions for triptorelin (free acid) to ensure stability in experimental settings?

Triptorelin (free acid) exhibits temperature-dependent degradation, with significant deviations in concentration observed at room temperature (e.g., >25% loss for triptorelin free acid). Refrigeration (2–8°C) reduces degradation, but optimal stability is achieved at -20°C, even after multiple freeze/thaw cycles . Methodologically, stability studies should parallel calibration curves during analysis to account for compound-specific degradation patterns.

Q. What experimental models are validated for studying triptorelin's effects on gonadotropin suppression?

Rodent models, particularly rats, are widely used to evaluate triptorelin's impact on luteinizing hormone (LH) suppression. For example, studies involving triptorelin acetate-induced LH deprivation in rats have been standardized to assess downstream effects on oxidative stress and nitric oxide production in reproductive organs . Researchers should ensure hormonal measurements (e.g., LH, FSH) are timed post-injection (e.g., 180 minutes for peak LH in diagnostic studies) to align with pharmacokinetic profiles .

Q. How can researchers distinguish between triptorelin's free acid and salt forms (e.g., acetate, pamoate) in pharmacokinetic studies?

Analytical methods such as HPLC with UV detection or mass spectrometry are critical. The free acid form lacks counterions (e.g., acetate or pamoate), requiring precise chromatographic separation. Salt forms like triptorelin pamoate are designed for sustained release, which can be confirmed via dissolution testing or comparative bioavailability studies .

Advanced Research Questions

Q. What mechanisms underlie triptorelin's paradoxical effects in hormone-sensitive cancers (e.g., initial flare vs. long-term suppression)?

Triptorelin acts as a GnRH agonist, initially stimulating pituitary receptors (causing LH/FSH surge) before downregulating them. Advanced studies should incorporate receptor density assays (e.g., flow cytometry) and longitudinal hormone monitoring. For example, HA-decorated nanostructured lipid carriers (NLCs) have been engineered to mitigate the "flare effect" by controlling drug release kinetics in prostate cancer models .

Q. How can researchers resolve contradictions in diagnostic cut-off values for triptorelin-stimulated LH levels in central precocious puberty (CPP)?

ROC curve analysis identifies optimal diagnostic thresholds (e.g., LH ≥3.4 IU/L at 180 minutes post-injection for CPP, AUC = 0.973). Discrepancies between studies may arise from assay variability (e.g., ELISA vs. chemiluminescence) or population differences. Cross-validation using standardized protocols and harmonized reagents is recommended .

Q. What strategies improve the bioavailability of triptorelin (free acid) in hydrophilic formulations?

Nanostructured lipid carriers (NLCs) functionalized with hyaluronic acid (HA) enhance cellular uptake and retention, as demonstrated in prostate cancer models. Encapsulation efficiency (>90%) and cytotoxicity assays (e.g., MTT) should be paired with fluorescence microscopy to confirm targeted delivery . For hydrophilic systems, co-solvents like 1% methacrylic acid have been used to stabilize peptide structure during lyophilization .

Methodological Guidelines

Q. How should researchers design studies to compare triptorelin's efficacy across salt formulations?

  • Controlled Variables : Dose equivalence (e.g., 3.75 mg acetate vs. 11.25 mg pamoate), injection intervals, and endpoints (e.g., testosterone suppression in prostate cancer).
  • Analytical Requirements : Pharmacokinetic profiling (Cmax, t½) and receptor saturation assays.
  • Ethical Considerations : Preclinical data must justify human trials, as salt forms may differ in immunogenicity .

Q. What statistical frameworks are appropriate for analyzing triptorelin's dose-response relationships?

Use non-linear regression models (e.g., four-parameter logistic curves) to quantify EC50 values. For clinical data, effect size estimates (95% confidence intervals) and ROC curves are preferable to p-values, as they provide clinically interpretable metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.